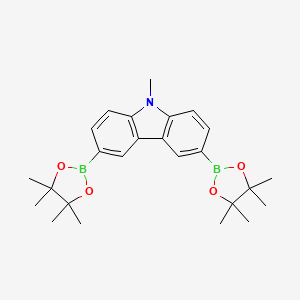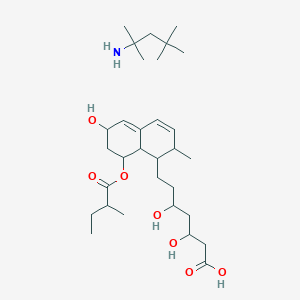
Pravastatin; tert-octylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pravastatin; tert-octylamine is a compound that combines pravastatin, a well-known statin used to lower cholesterol levels, with tert-octylamine, an organic amine. Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is the rate-limiting enzyme involved in cholesterol synthesis . This combination is used to enhance the pharmacological properties of pravastatin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pravastatin is synthesized through a fermentation process involving the microorganism Streptomyces carbophilus. The process begins with the production of mevastatin, which is then hydroxylated to form pravastatin . The tert-octylamine component is typically synthesized through the alkylation of octylamine with tert-butyl chloride under basic conditions.
Industrial Production Methods
Industrial production of pravastatin involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate pravastatin. The tert-octylamine is produced through chemical synthesis and then combined with pravastatin under controlled conditions to form the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pravastatin; tert-octylamine undergoes several types of chemical reactions, including:
Oxidation: Pravastatin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in pravastatin.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups of pravastatin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of pravastatin, such as 3-alpha-hydroxy-isopravastatin and 6-epi-pravastatin .
Applications De Recherche Scientifique
Pravastatin; tert-octylamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the effects of statins on cholesterol synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Employed in the development of new drug formulations and delivery systems.
Mécanisme D'action
Pravastatin; tert-octylamine exerts its effects by inhibiting HMG-CoA reductase, leading to a decrease in cholesterol synthesis. This inhibition results in an upregulation of LDL receptors on hepatocytes, increasing the clearance of low-density lipoprotein (LDL) from the bloodstream . The molecular targets include HMG-CoA reductase and LDL receptors, and the pathways involved are those related to cholesterol metabolism and homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is a prodrug, requiring activation in the body.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness
Pravastatin is unique among statins due to its hydrophilicity, which reduces its potential for muscle-related side effects. The addition of tert-octylamine may enhance its pharmacological properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C31H55NO7 |
|---|---|
Poids moléculaire |
553.8 g/mol |
Nom IUPAC |
3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid;2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3 |
Clé InChI |
RKFLVBHCVKWNON-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



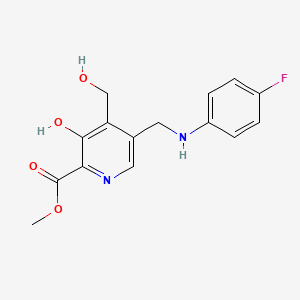

![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)

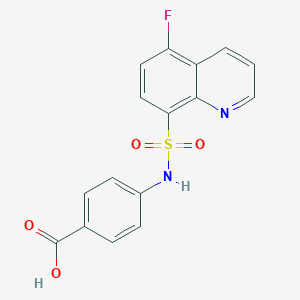
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)

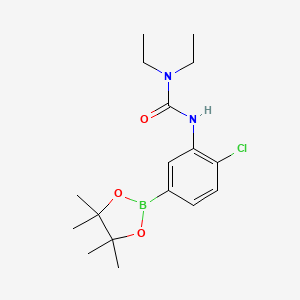

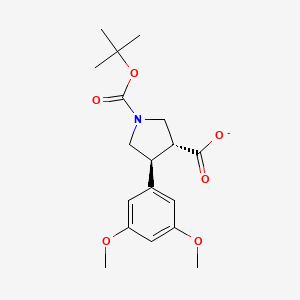
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
